2-(1,1,2,2-Tetrafluoro-2-phenylethoxy)phenol
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Overview
Description
2-(1,1,2,2-Tetrafluoro-2-phenylethoxy)phenol is an organofluorine compound with the molecular formula C14H10F4O2 and a molecular weight of 286.22 g/mol . This compound is characterized by the presence of a phenol group and a tetrafluoro-phenylethoxy moiety, making it a unique structure in the realm of fluorinated organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1,2,2-Tetrafluoro-2-phenylethoxy)phenol typically involves the reaction of phenol with a tetrafluoro-phenylethyl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction is conducted at elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-(1,1,2,2-Tetrafluoro-2-phenylethoxy)phenol undergoes several types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can undergo reduction reactions, particularly at the phenol group, to form hydroquinones.
Substitution: The fluorine atoms in the tetrafluoro-phenylethoxy moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can lead to the formation of quinones, while substitution reactions can yield a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
2-(1,1,2,2-Tetrafluoro-2-phenylethoxy)phenol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(1,1,2,2-Tetrafluoro-2-phenylethoxy)phenol involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for specific targets, leading to its biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 2-(1,1,2,2-Tetrafluoroethoxy)phenol
- 2-(1,1,2,2-Tetrafluoro-2-methylpropoxy)phenol
- 2-(1,1,2,2-Tetrafluoro-2-phenylethoxy)aniline
Uniqueness
2-(1,1,2,2-Tetrafluoro-2-phenylethoxy)phenol is unique due to the combination of its phenol group and tetrafluoro-phenylethoxy moiety. This structure imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to other similar compounds. The presence of multiple fluorine atoms also enhances its potential for various applications in research and industry .
Properties
Molecular Formula |
C14H10F4O2 |
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Molecular Weight |
286.22 g/mol |
IUPAC Name |
2-(1,1,2,2-tetrafluoro-2-phenylethoxy)phenol |
InChI |
InChI=1S/C14H10F4O2/c15-13(16,10-6-2-1-3-7-10)14(17,18)20-12-9-5-4-8-11(12)19/h1-9,19H |
InChI Key |
AVCBGXGIDRHMEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(OC2=CC=CC=C2O)(F)F)(F)F |
Origin of Product |
United States |
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